1-(Azepan-1-yl)butane-1,3-dione
Overview
Description
1-(Azepan-1-yl)butane-1,3-dione is a heterocyclic compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound belongs to the class of γ-Aminobutyric acid (GABA) antagonists and is characterized by the presence of an azepane ring attached to a butane-1,3-dione moiety.
Scientific Research Applications
1-(Azepan-1-yl)butane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its role as a GABA antagonist.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
According to the safety data sheet, 1-(Azepan-1-yl)butane-1,3-dione should not be released into the environment . In case of contact, it is advised to wash the area with copious amounts of water and seek medical attention if necessary . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)butane-1,3-dione can be synthesized through various synthetic routes. One common method involves the reaction of azepane with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)butane-1,3-dione involves its interaction with GABA receptors. As a GABA antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
- 1-(Piperidin-1-yl)butane-1,3-dione
- 1-(Morpholin-1-yl)butane-1,3-dione
- 1-(Pyrrolidin-1-yl)butane-1,3-dione
Comparison: 1-(Azepan-1-yl)butane-1,3-dione is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds. For instance, the azepane ring provides a different steric and electronic environment, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(azepan-1-yl)butane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(12)8-10(13)11-6-4-2-3-5-7-11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYDMFGFDHYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999838 | |
Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-62-5 | |
Record name | 1-(Hexahydro-1H-azepin-1-yl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78553-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC74486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.